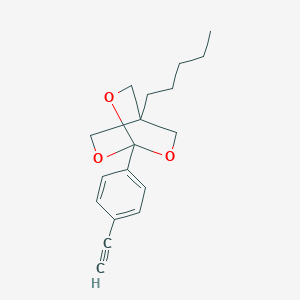

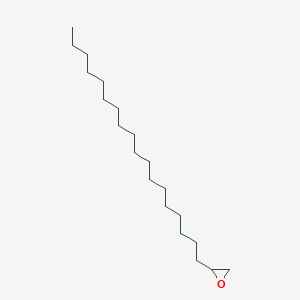

1,2-Epoxyeicosane

描述

Synthesis Analysis

The synthesis of compounds similar to 1,2-Epoxyeicosane, like EETs, involves complex biochemical processes. EETs are derived from arachidonic acid by cytochrome P450 epoxygenases. Falck et al. (2009) explored robust analogues of these compounds, focusing on vascular relaxation and inhibition of soluble epoxide hydrolase (Falck et al., 2009).

Molecular Structure Analysis

The molecular structure of EETs, and by extension, compounds like 1,2-Epoxyeicosane, is complex. Arjunan et al. (2015) conducted comprehensive quantum chemical and spectroscopic investigations of aromatic epoxides, which are structurally related to 1,2-Epoxyeicosane. These investigations include Fourier-transform infrared spectroscopy and nuclear magnetic resonance studies, which are essential for understanding the molecular structure (Arjunan et al., 2015).

Chemical Reactions and Properties

EETs undergo various chemical reactions, including conversion to dihydroxyeicosatrienoic acids (DHETs). Fang et al. (2000) studied the conversion of EETs to chain-shortened epoxy fatty acids in human skin fibroblasts, highlighting the complex chemical reactions these compounds undergo (Fang et al., 2000).

Physical Properties Analysis

The physical properties of EETs are crucial for their biological functions. The study of their physical properties involves understanding their behavior in biological systems, such as their role in vascular function and potential therapeutic applications (Sudhahar et al., 2010).

Chemical Properties Analysis

EETs' chemical properties, including their metabolism by enzymes like cytosolic epoxide hydrolase and their roles in cellular signaling, are significant for their biological effects. Zeldin et al. (1995) explored the metabolism of EETs by cytosolic epoxide hydrolase, emphasizing the importance of substrate structural determinants in asymmetric catalysis (Zeldin et al., 1995).

科研应用

Hypertension Treatment and Vascular Function : Epoxyeicosanoids, including those derived from 1,2-Epoxyeicosane, have been found valuable in treating hypertension. They improve endothelial vascular function, increase sodium excretion, and decrease inflammation, making them a promising avenue for hypertension treatment (Imig, 2019).

Chemical Synthesis and Selectivity : The reductive opening of 1,2 epoxides like 1,2-Epoxyeicosane to alcohols has shown excellent chemical yield, chemo, and regioselectivity. This property is significant for applications in synthesizing various compounds (Bonini et al., 1989).

Cancer Research : Epoxyeicosanoids play a central role in tumor growth and metastasis. Antagonists of these compounds have been found to suppress cancer growth and metastasis, highlighting their potential in cancer treatment (Panigrahy et al., 2012).

Central Nervous System Function : In the central nervous system, neuroactive epoxyeicosanoid acids play distinct roles compared to peripheral tissues, emphasizing their importance in cellular function and disease (Iliff et al., 2010).

Potential Disease Therapies : Pharmacological stabilization of epoxyeicosatrienoic acids and other natural epoxy-fatty acids is being explored for potential disease therapies (Morisseau & Hammock, 2013).

Catalysis in Chemical Reactions : Schiff-base metal(II) complexes have been used for the efficient, mild, and regioselective conversion of 1,2-epoxyethanes like 1,2-Epoxyeicosane to 2-hydroxyethyl thiocyanates, creating useful intermediates for biologically active molecules (Sharghi & Nasseri, 2003).

Role in Liver Physiology : Epoxyeicosatrienoic acids, closely related to 1,2-Epoxyeicosane, are endogenously produced in rat livers and may play a role in cell and tissue homeostasis (Capdevila et al., 1984).

Cerebral Vascular Function and Therapeutics : Cytochrome P450 eicosanoids, including those derived from 1,2-Epoxyeicosane, are key regulators of cerebral vascular function and are potential therapeutic targets for cardiovascular diseases and neurological disorders (Imig et al., 2011).

Atherosclerosis Treatment : Soluble epoxide hydrolase inhibitors, which enhance the effects of epoxyeicosatrienoic acids, show promise in treating atherosclerosis and other cardiovascular diseases (Wang et al., 2010).

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . Skin contact requires immediate removal of contaminated clothing and washing off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

性质

IUPAC Name |

2-octadecyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21-20/h20H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZBVWCLMYQFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30941558 | |

| Record name | 2-Octadecyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Epoxyeicosane | |

CAS RN |

19780-16-6 | |

| Record name | 1,2-Epoxyeicosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecyloxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octadecyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

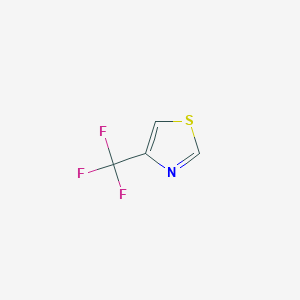

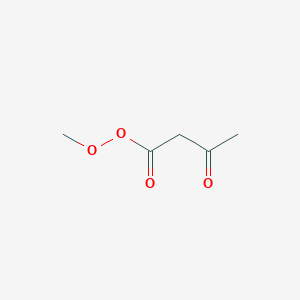

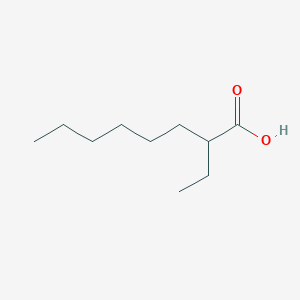

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

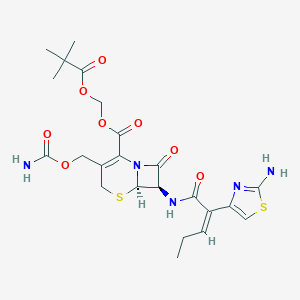

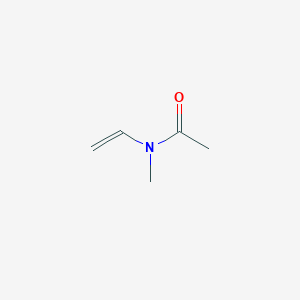

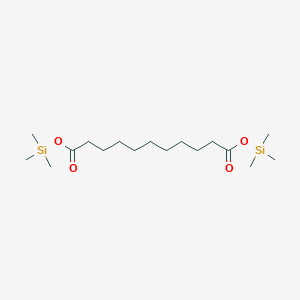

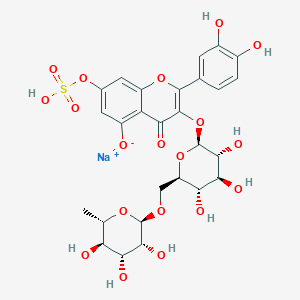

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline](/img/structure/B20324.png)

![2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B20348.png)

![2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid](/img/structure/B20349.png)